Cas no 42558-54-3 (Methyl 4-methyl-3-oxopentanoate)

Methyl 4-methyl-3-oxopentanoate is a versatile intermediate offering improved reactivity in esterification reactions due to its highly reactive carbonyl group. Its high solubility and relatively low melting point facilitate handling, while its odorless nature minimizes safety concerns during synthesis. This compound serves as an attractive precursor for further organic transformations.
Methyl 4-methyl-3-oxopentanoate structure
42558-54-3 structure
商品名:Methyl 4-methyl-3-oxopentanoate
CAS番号:42558-54-3
MF:C7H12O3
メガワット:144.1684
MDL:MFCD00040499
CID:55587
PubChem ID:2759969

Methyl 4-methyl-3-oxopentanoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-methyl-3-oxopentanoate
    • 4-METHYL-3-OXO-PENTANOIC ACID METHYL ESTER
    • 4-METHYL-3-OXOVALERIC ACID METHYL ESTER
    • BUTTPARK 30\10-63
    • IBEM
    • ISO-BUTYRYL METHYL ACETATE
    • METHYL 4-METHYL-3-OXOVALERATE
    • METHYL ISOBUTYLOYLACETATE
    • METHYL ISOBUTYRYLACETATE
    • MIBA
    • Methyl Isobutyryacetate
    • M1 METHYL ISOBUTYL ACETATE
    • Methyl-(4-methyl-3-oxopentanoat)
    • IBEM, Methyl isobutyrylacetate
    • Pentanoic acid, 4-methyl-3-oxo-, methyl ester
    • 3-Amino-5-(methylisobutylamino)-6-chloro-N-(aminoiminomethyl)pyrazine-2-carboxamide
    • 3-Amino-5-(N-methyl-N-isobutylamino)-6-chloro-N-(aminoiminomethyl)-2-pyrazinecarboxamide
    • 6-Chloro-3-amino-5-[methyl(2-methylpropyl)amino]-N-(diaminomethylene)-2-pyrazinecarboxamide
    • Methyl 4-methyl-3-oxovalerate (IBEM)
    • Isobutyrylacetic Acid Methyl Ester
    • methyl 4-methyl-3-oxo-pentanoate
    • methylisobutyrylacetate
    • KSC237G2D
    • methyl 4-methyl-3oxopentanoate
    • Methyl4-Methyl-3-oxopentanoate
    • methyl-4-methyl-3-oxopentanoate
    • methyl 3-oxo-4-methylpentanoate
    • Dimethyl-acetessigsaur
    • HNNFDXWDCFCVDM-UHFFFAOYSA-N
    • Dimethyl-acetess
    • Dimethyl-acetessigsaure-methylester
    • SCHEMBL118644
    • GS-3203
    • Q-201378
    • AC-7751
    • -2,2-dimethyl-1,3-dioxane-4-Acetate
    • DTXSID40374974
    • BP-11277
    • SY001966
    • CS-0015396
    • AC7507
    • I0592
    • BCP13418
    • NS00077949
    • F0001-1182
    • AKOS000120602
    • FT-0695951
    • EN300-21076
    • FT-0627387
    • 42558-54-3
    • MFCD00040499
    • 4-methyl-3-oxopentanic acid methyl ester
    • EC 418-900-0
    • Methyl isobutyrylacetate ,98%
    • Methyl 4-methyl-3-ox
    • Isobutyrylacetic Acid Methyl Ester Methyl 4-Methyl-3-oxovalerate 4-Methyl-3-oxovaleric Acid Methyl Ester
    • METHYL ISOBUTYRYLACETATE FOR SYNTHESIS
    • Methyl 4-Methyl-3-oxopentanoate, 97+%
    • Butyl acyl Methyl acetate
    • DB-050934
    • 875249-16-4
    • DB-265534
    • -2,2-diMethyl-1,3-dioxane-4-Acetate
    • Methyl 4-Methyl-3-oxovalerate (IBEM)
    • 4-methyl-3-oxo-pentanoic acid methyl ester
    • Methyl isobutyrylacetate
    • methyl 4-methyl-3-oxopentanoate
    • Methyl 4-methyl-3-oxovalerate
    • 4-Methyl-3-oxovaleric Acid Methyl Ester
    • Iso-butyryl methyl acetate
    • Methyl 4-Methyl-3-oxovalerate
    • MDL: MFCD00040499
    • インチ: 1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3
    • InChIKey: HNNFDXWDCFCVDM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])C(=O)OC([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 1857823

計算された属性

  • せいみつぶんしりょう: 144.07900
  • どういたいしつりょう: 144.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.013
  • ゆうかいてん: -75°C
  • ふってん: 185.8°C at 760 mmHg
  • フラッシュポイント: 79℃
  • 屈折率: 1.4265
  • PH値: 4.8 (10g/l, H2O, 20℃)
  • ようかいど: 43.6g/l
  • PSA: 43.37000
  • LogP: 0.77460
  • かんど: 湿度に敏感である
  • 酸性度係数(pKa): 10.59±0.46(Predicted)
  • ようかいせい: 可溶性

Methyl 4-methyl-3-oxopentanoate セキュリティ情報

  • ヒント:に警告
  • 危害声明: H227
  • 警告文: P210-P280-P370+P378-P403+P235-P501
  • WGKドイツ:1
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S26-S36
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • リスク用語:R36/38
  • 爆発限界値(explosive limit):1.29%(V)
  • セキュリティ用語:26-36

Methyl 4-methyl-3-oxopentanoate 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Methyl 4-methyl-3-oxopentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21076-25.0g
methyl 4-methyl-3-oxopentanoate
42558-54-3 93%
25g
$38.0 2023-05-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16216-100g
Methyl isobutyrylacetate, 97+%
42558-54-3 97+%
100g
¥1355.00 2023-02-26
Enamine
EN300-21076-0.5g
methyl 4-methyl-3-oxopentanoate
42558-54-3 93%
0.5g
$21.0 2023-09-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16216-25g
Methyl isobutyrylacetate, 97+%
42558-54-3 97+%
25g
¥637.00 2023-02-26
TRC
I789125-100g
Isobutyrylacetic Acid Methyl Ester
42558-54-3
100g
$190.00 2023-05-18
Life Chemicals
F0001-1182-1g
methyl 4-methyl-3-oxopentanoate
42558-54-3 95%+
1g
$21.0 2023-09-07
Enamine
EN300-21076-100.0g
methyl 4-methyl-3-oxopentanoate
42558-54-3 93%
100g
$67.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18430-500g
Methyl isobutyrylacetate
42558-54-3
500g
¥576.0 2021-09-08
Life Chemicals
F0001-1182-2.5g
methyl 4-methyl-3-oxopentanoate
42558-54-3 95%+
2.5g
$40.0 2023-09-07
Life Chemicals
F0001-1182-5g
methyl 4-methyl-3-oxopentanoate
42558-54-3 95%+
5g
$60.0 2023-09-07

Methyl 4-methyl-3-oxopentanoate 関連文献

Methyl 4-methyl-3-oxopentanoateに関する追加情報

Methyl 4-Methyl-3-Oxopentanoate: A Comprehensive Overview

Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3) is a versatile organic compound that has garnered significant attention in various fields of chemistry and biochemistry. This compound, also known as methyl (R)-3-keto-4-methylpentanoate, is a derivative of the naturally occurring amino acid valine and plays a crucial role in metabolic pathways. Its structure, which includes a methyl ester group and a ketone functional group, makes it highly reactive and suitable for a wide range of applications in organic synthesis and biochemical research.

The synthesis of methyl 4-methyl-3-oxopentanoate involves several methods, including the esterification of the corresponding acid or through enzymatic catalysis. Recent advancements in biocatalysis have enabled the production of this compound with high enantiomeric excess, making it an attractive option for asymmetric synthesis. The compound's ability to undergo various transformations, such as Michael addition and aldol condensation, has further expanded its utility in constructing complex molecular frameworks.

One of the most notable applications of methyl 4-methyl-3-oxopentanoate is in the field of drug discovery. Its structural similarity to valine allows it to serve as a building block for peptide analogs and other bioactive molecules. Researchers have utilized this compound to design inhibitors for proteases and other enzymes, contributing to the development of potential therapeutic agents. Additionally, its role as an intermediate in the synthesis of statins, a class of cholesterol-lowering drugs, underscores its importance in pharmaceutical chemistry.

In recent years, there has been growing interest in the use of methyl 4-methyl-3-oxopentanoate in metabolic engineering and synthetic biology. By incorporating this compound into metabolic pathways, scientists have been able to enhance the production of valuable chemicals such as terpenoids and polyketides. This approach not only improves yield but also provides a sustainable alternative to traditional chemical synthesis methods.

The physical properties of methyl 4-methyl-3-oxopentanoate are well-documented, with a melting point of approximately -7°C and a boiling point around 110°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it ideal for use in various organic reactions. The compound's stability under mild conditions further enhances its practicality in laboratory settings.

From an environmental perspective, methyl 4-methyl-3-oxopentanoate has shown biodegradability under aerobic conditions, making it less hazardous compared to some other synthetic compounds. This characteristic aligns with current trends toward greener chemistry practices and sustainable development.

In conclusion, methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3) is a multifaceted compound with applications spanning organic synthesis, drug discovery, metabolic engineering, and beyond. Its unique chemical properties and versatility continue to drive innovation across diverse scientific disciplines. As research into this compound progresses, it is expected to play an even more prominent role in advancing both academic and industrial endeavors.

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